molecular formula C7H15Li B14084659 Lithium, heptyl- CAS No. 25047-67-0

Lithium, heptyl-

Cat. No.: B14084659
CAS No.: 25047-67-0
M. Wt: 106.2 g/mol
InChI Key: LTVBQYKXPQPFBJ-UHFFFAOYSA-N
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Description

Lithium, heptyl- is an organolithium compound that features a lithium atom bonded to a heptyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and their ability to form carbon-carbon bonds. These compounds are typically highly reactive and are used as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, heptyl- can be synthesized through the reaction of heptyl halides (such as heptyl bromide) with lithium metal in an anhydrous ether solvent under an inert atmosphere . The reaction is typically carried out at low temperatures to control the reactivity of the lithium metal and to prevent side reactions. The general reaction is as follows:

C7H15Br+2LiC7H15Li+LiBr\text{C}_7\text{H}_{15}\text{Br} + 2\text{Li} \rightarrow \text{C}_7\text{H}_{15}\text{Li} + \text{LiBr} C7​H15​Br+2Li→C7​H15​Li+LiBr

Industrial Production Methods

Industrial production of lithium, heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive lithium metal and to ensure the reaction is carried out under strictly controlled conditions to prevent contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

Lithium, heptyl- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Reduction Reactions: Reduces certain organic compounds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent such as ether.

    Substitution Reactions: Often involves alkyl halides as reactants.

    Reduction Reactions: Can involve various organic substrates under controlled conditions.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Alkylated Products: From substitution reactions.

    Reduced Organic Compounds: From reduction reactions.

Scientific Research Applications

Lithium, heptyl- has several applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.

    Material Science: Involved in the synthesis of novel materials with unique properties.

    Pharmaceuticals: Used in the synthesis of complex organic molecules for drug development.

    Catalysis: Acts as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of lithium, heptyl- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds or the substitution of existing functional groups. The lithium atom in the compound stabilizes the negative charge developed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

Similar Compounds

    Phenyllithium: Another organolithium compound with a phenyl group instead of a heptyl group.

    Methyllithium: Contains a methyl group instead of a heptyl group.

    Butyllithium: Contains a butyl group instead of a heptyl group.

Uniqueness

Lithium, heptyl- is unique due to its longer carbon chain, which can influence its reactivity and the types of reactions it can undergo. The heptyl group provides different steric and electronic properties compared to shorter alkyl groups, making lithium, heptyl- suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

25047-67-0

Molecular Formula

C7H15Li

Molecular Weight

106.2 g/mol

IUPAC Name

lithium;heptane

InChI

InChI=1S/C7H15.Li/c1-3-5-7-6-4-2;/h1,3-7H2,2H3;/q-1;+1

InChI Key

LTVBQYKXPQPFBJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCC[CH2-]

Origin of Product

United States

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